GC-Olfactometry in Fish Oil Emulsions
In dynamic headspace GC-MS analysis of fish oil enriched milk emulsions (14 days at 2 °C), (E,E)-2,4-heptadienal was identified among the most potent odorants via gas chromatography-olfactometry (GC-O), alongside 1-penten-3-one, (Z)-4-heptenal, 1-octen-3-one, (Z)-1,5-octadien-3-one, and (E,Z)-2,6-nonadienal [1]. Critically, despite the high GC-O potency of (E,E)-2,4-heptadienal, none of the individually separated volatiles imparted a fishy or metallic odor, indicating that the perceived 'fishy' off-flavor arises from synergistic or combinatorial effects rather than from any single compound [1]. This finding has direct procurement implications: relying solely on 2,4-heptadienal concentration as a fishiness indicator without accounting for co-occurring alkenals may lead to false-positive quality rejection.
| Evidence Dimension | GC-O detected odor potency ranking among lipid-derived volatiles |
|---|---|
| Target Compound Data | (E,E)-2,4-heptadienal: among the six most potent GC-O odorants in fish oil emulsion |
| Comparator Or Baseline | (Z)-4-heptenal, 1-octen-3-one, (Z)-1,5-octadien-3-one, (E,Z)-2,6-nonadienal: also among top six most potent GC-O odorants |
| Quantified Difference | No individual volatile produced fishy/metallic odor upon separation; fishiness perception requires multi-compound interaction. |
| Conditions | Fish oil enriched milk emulsion; 14-day storage at 2 °C; dynamic headspace sampling; DB-1701 column; GC-MS with olfactometry port. |
Why This Matters
Prevents procurement decisions based on 2,4-heptadienal concentration as a standalone fishiness marker when GC-O evidence shows fishiness requires multi-compound synergy.
- [1] Venkateshwarlu, G., Let, M. B., Meyer, A. S., & Jacobsen, C. (2004). Chemical and olfactometric characterization of volatile flavor compounds in a fish oil enriched milk emulsion. Journal of Agricultural and Food Chemistry, 52(2), 311–317. doi:10.1021/jf034833v View Source
